molecular formula C13H24N2O4 B1520828 3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester CAS No. 362706-09-0

3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester

Cat. No.: B1520828
CAS No.: 362706-09-0
M. Wt: 272.34 g/mol
InChI Key: NDMRCHRWCDLSCD-UHFFFAOYSA-N
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Description

This compound is also known as Methyl 3-amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetate . It is an intermediate in synthesizing 4,9-Diisobutyl-1,6-diazecane-2,7-dione (D456300), an impurity of rac-Pregabalin (P704800) which is a GABA analogue used as an anticonvulsant .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that esters like this one can undergo a variety of reactions. One such reaction is hydrolysis, which is the breaking of the ester bond in the presence of water, catalyzed by either an acid or a base .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been utilized in the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters, designed for presenting an aspartic acid side chain. A novel Friedel Crafts reaction was explored during this process, showcasing its utility in complex organic synthesis (Kogan & Rawson, 1992).
  • It has also played a role in the preparation of heterocyclic systems, particularly in the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating its versatility as a reagent for generating N3-protected heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).

Peptide Synthesis and Modifications

  • The compound has found applications in peptide synthesis, where N-(piperidino-oxycarbonyl)-amino-acids and their esters were prepared. These derivatives have been used to couple with amino-esters by standard methods, offering a new approach to dipeptide synthesis (Stevenson & Young, 1969).

Medicinal Chemistry

  • In medicinal chemistry, it has been involved in the synthesis of 4-(2-benzothiazoyl)piperidines with potent antihistaminic activity. This illustrates its potential for creating bioactive molecules with therapeutic applications (Maynard et al., 1993).

Advanced Organic Synthesis Techniques

  • Furthermore, it has been key in developing beta-amino acids to piperidinones via Petasis methylenation and acid-induced cyclization. This method showcases a novel approach to synthesizing 2,6-syn-disubstituted piperidinones, highlighting its value in organic synthesis (Adriaenssens & Hartley, 2007).

Properties

IUPAC Name

tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-7-5-6-13(14,9-15)8-10(16)18-4/h5-9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMRCHRWCDLSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678079
Record name tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362706-09-0
Record name tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester
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3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester

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